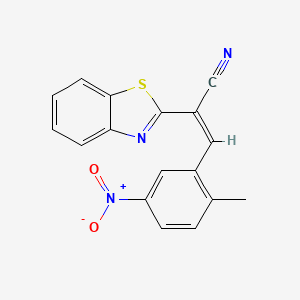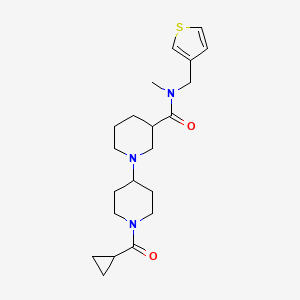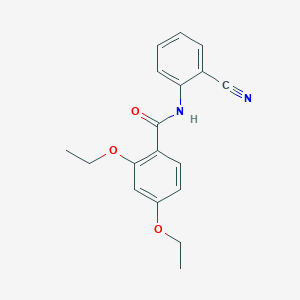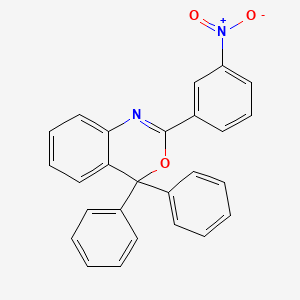![molecular formula C24H25N3O3 B5295779 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5295779.png)
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide, also known as NEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NEB is a member of the piperazine family, which is known for its diverse range of biological activities.
Mecanismo De Acción
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide acts as an antagonist of the GPCR it binds to, preventing the activation of downstream signaling pathways. This mechanism of action allows researchers to selectively block the activity of specific GPCRs, providing a powerful tool for studying their function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its role as a GPCR antagonist, this compound has been shown to inhibit the activity of certain ion channels and modulate the release of neurotransmitters. These effects make this compound a potentially useful tool for studying a wide range of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide is its selectivity for specific GPCR subtypes. This selectivity allows researchers to study the function of these receptors without affecting other GPCRs or physiological processes. However, this compound also has some limitations. For example, its potency can vary depending on the specific GPCR subtype being studied, and its effects may be influenced by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research on N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide and its potential applications. One area of interest is the development of more potent and selective this compound analogs. Additionally, researchers are exploring the use of this compound as a tool for studying the function of GPCRs in disease states, such as cancer and neurological disorders. Finally, there is interest in exploring the potential therapeutic applications of this compound and its analogs, particularly in the treatment of neurological and psychiatric disorders.
Conclusion
This compound is a promising chemical compound with a wide range of potential applications in scientific research. Its selectivity for specific GPCR subtypes makes it a powerful tool for studying the function of these receptors, and its range of biochemical and physiological effects make it a potentially useful tool for studying a wide range of physiological processes. While there are some limitations to the use of this compound in lab experiments, its potential applications make it an area of ongoing research and development.
Métodos De Síntesis
The synthesis of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide involves the reaction of 4-(4-ethylbenzoyl)-1-piperazinecarboxylic acid with 4-aminophenyl-2-furamide in the presence of a coupling agent. The resulting this compound compound is then purified through various chromatographic techniques to obtain a pure product.
Aplicaciones Científicas De Investigación
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have a wide range of applications in scientific research. One of the most promising applications is as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that play a crucial role in many physiological processes, including vision, taste, smell, and neurotransmission. This compound has been shown to selectively bind to a specific subtype of GPCR, making it a useful tool for studying the function of these receptors.
Propiedades
IUPAC Name |
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-18-5-7-19(8-6-18)24(29)27-15-13-26(14-16-27)21-11-9-20(10-12-21)25-23(28)22-4-3-17-30-22/h3-12,17H,2,13-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUBPLOCHTSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5295705.png)
![N-(3-chloro-4-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5295711.png)

![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)

![N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5295762.png)
![2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N,N-dipropylacetamide](/img/structure/B5295775.png)


![2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5295795.png)
![1-(3-fluorobenzoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295802.png)
![2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide](/img/structure/B5295809.png)
![2-(2-methoxyphenyl)-1-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-imidazole](/img/structure/B5295817.png)